molecular formula C10H15BrClN B13500443 [(1S)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

[(1S)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

Cat. No.: B13500443
M. Wt: 264.59 g/mol
InChI Key: DNBJZFKGEZBTAM-QRPNPIFTSA-N
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Description

(1S)-1-(4-Bromophenyl)ethylamine hydrochloride is a chiral secondary amine featuring a 4-bromophenyl group and an ethyl substituent on the nitrogen atom. The compound’s stereochemistry at the C1 position (S-configuration) and the bromine atom at the para position of the phenyl ring contribute to its unique physicochemical and biological properties. This compound is primarily used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules, particularly in receptor-targeted studies.

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H/t8-;/m0./s1

InChI Key

DNBJZFKGEZBTAM-QRPNPIFTSA-N

Isomeric SMILES

CCN[C@@H](C)C1=CC=C(C=C1)Br.Cl

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)Br.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Bromoacetophenone with Ethylamine

This is a commonly employed method for synthesizing chiral substituted ethylamines.

  • Starting materials: 4-bromoacetophenone and ethylamine
  • Procedure: The ketone (4-bromoacetophenone) is reacted with ethylamine under reductive amination conditions, typically using sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) as the reducing agent.
  • Stereoselectivity: Use of chiral catalysts or chiral auxiliaries can direct the formation of the (1S) enantiomer.
  • Workup: The resulting secondary amine is isolated and converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Reaction conditions example:

Step Reagents/Conditions Outcome
1 4-Bromoacetophenone + ethylamine (1 eq.) Formation of imine intermediate
2 NaBH3CN (1.2 eq.), AcOH (catalytic) Reduction of imine to amine, stereoselective
3 HCl (1 N aq.) Formation of hydrochloride salt

Yields: Typically 70–85% with optimized stereoselectivity.

Amide Coupling Followed by Reduction

An alternative approach involves:

  • Coupling 4-bromophenylacetic acid derivative with ethylamine to form an amide
  • Subsequent reduction of the amide to the corresponding amine

Procedure:

  • 4-Bromophenylacetic acid is activated using coupling reagents such as HATU or carbonyldiimidazole (CDI) in DMF.
  • Ethylamine is added to form the amide intermediate.
  • The amide is then reduced using lithium aluminum hydride (LiAlH4) or borane (BH3) to yield the secondary amine.
  • Final conversion to hydrochloride salt.

Advantages: This method allows for better control of stereochemistry if starting from chiral acid derivatives.

Typical reaction conditions:

Step Reagents/Conditions Outcome
1 4-Bromophenylacetic acid + HATU + DIPEA Amide formation
2 Ethylamine addition Amide intermediate
3 LiAlH4 reduction Conversion to secondary amine
4 HCl treatment Hydrochloride salt formation

Yields: Moderate to high (60–80%) depending on purity of intermediates.

Chiral Resolution of Racemic Mixtures

If the initial synthesis yields a racemic mixture, chiral resolution techniques can be applied:

  • Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives)
  • Fractional crystallization to separate (1S) enantiomer
  • Liberation of the free amine and conversion to hydrochloride salt

This approach is less efficient but useful when stereoselective synthesis is challenging.

Characterization of the product is essential to confirm structure, purity, and stereochemistry.

Analytical Method Data Example (from literature)
1H NMR (DMSO-d6) Aromatic protons: δ 7.3–7.5 ppm (multiplet, 4H)
CH (chiral center): δ ~4.2 ppm (quartet)
Ethylamine CH2: δ 2.6–2.8 ppm (triplet)
NH3+ protons: broad signal around δ 8–9 ppm
13C NMR Aromatic carbons: δ 120–140 ppm
Chiral center carbon: δ ~60 ppm
Mass Spectrometry Molecular ion peak [M+H]+ consistent with C10H13BrN
Optical Rotation Specific rotation consistent with (1S) enantiomer
Melting Point Hydrochloride salt typically melts around 150–160 °C
Method Key Reagents Yield (%) Stereoselectivity Notes
Reductive Amination 4-Bromoacetophenone, ethylamine, NaBH3CN 70–85 High with chiral catalysts Direct, widely used
Amide Coupling + Reduction 4-Bromophenylacetic acid, HATU, ethylamine, LiAlH4 60–80 Moderate to high Allows stereocontrol via chiral acids
Chiral Resolution Racemic mixture, chiral acids Variable High (separation) Less efficient, used for resolution

(1S)-1-(4-bromophenyl)ethylamine hydrochloride can be prepared effectively by stereoselective reductive amination of 4-bromoacetophenone with ethylamine or by amide coupling followed by reduction. Both methods require careful control of reaction conditions to ensure high enantiomeric purity. Analytical characterization confirms the structure and stereochemistry of the final hydrochloride salt. The choice of method depends on available starting materials, desired scale, and stereochemical requirements.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylethylamine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Phenylethylamine.

    Substitution: Hydroxyl or amino-substituted phenylethylamine derivatives.

Scientific Research Applications

(1S)-1-(4-bromophenyl)ethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of (1S)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its application.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Implications References
Target Compound ~C₁₀H₁₅BrClN ~260–280 Chiral secondary amine, para-Br Balanced lipophilicity/reactivity
[(1S)-1-(4-Bromo-2-methoxyphenyl)ethyl]... C₉H₁₃BrClNO 266.57 2-methoxy group Increased polarity, altered reactivity
1-(4-Bromophenyl)ethylamine HCl C₁₆H₂₇BrClN 348.75 Octyl chain Enhanced lipophilicity
1-(3-Bromophenyl)ethylamine HCl C₈H₁₁BrClN 244.54 meta-Br Altered electronic interactions
1-(4-Bromothiophen-2-yl)ethanamine HCl C₆H₉BrClNS 242.56 Thiophene ring Higher polarizability

Biological Activity

(1S)-1-(4-bromophenyl)ethylamine hydrochloride is a chiral organic compound that has garnered attention for its potential biological activities, particularly within the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C₁₀H₁₄BrN
  • Molecular Weight : 228.14 g/mol
  • Structural Information : The compound features a bromophenyl group attached to an ethylamine moiety, which contributes to its unique biological properties.

The biological activity of (1S)-1-(4-bromophenyl)ethylamine hydrochloride is primarily linked to its interaction with neurotransmitter systems. Notably, it acts as an agonist for the 5-HT₂A receptor , which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception. This receptor's modulation may have implications for treating neurological disorders such as depression and anxiety.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : It influences serotonin pathways, potentially offering therapeutic effects for mood disorders.
  • Enzyme Interaction : Studies indicate that it can affect enzyme-substrate interactions, enhancing its relevance in pharmacological research.
  • Potential Antitumor Effects : Preliminary research suggests that compounds with similar structures may exhibit antitumor properties, warranting further investigation into (1S)-1-(4-bromophenyl)ethylamine hydrochloride's efficacy in cancer treatment .

Case Study 1: Neuropharmacological Effects

A study focused on the compound's interaction with the 5-HT₂A receptor demonstrated significant binding affinity, suggesting potential applications in treating serotonin-related disorders. The findings indicated that modification of the bromophenyl group could enhance receptor selectivity and activity.

Case Study 2: Enzyme Interaction Studies

Research investigating the compound's effects on various enzymes revealed that it could modulate enzymatic activity, leading to altered metabolic pathways. This property may be exploited in drug design to create more effective therapeutics targeting specific enzymes.

Comparative Analysis with Similar Compounds

Compound NameKey ActivityNotable Differences
(1R)-1-(4-bromophenyl)ethylamine hydrochlorideAgonist of 5-HT₂A receptorDifferent stereochemistry affects binding affinity
[(1R)-1-(4-chlorophenyl)ethyl]amine hydrochlorideSimilar neurotransmitter effectsChlorine atom alters electronic properties
[(1R)-1-(4-fluorophenyl)ethyl]amine hydrochloridePotentially similar pharmacological profileFluorine substitution impacts reactivity

This table illustrates how variations in the substituent groups can influence biological activity and receptor interactions.

Safety Profile

While (1S)-1-(4-bromophenyl)ethylamine hydrochloride shows promise in various applications, safety assessments indicate potential toxicity:

  • Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation .
  • Research Recommendations : Further studies are necessary to fully understand the safety profile and therapeutic window for this compound.

Q & A

Basic: What synthetic methodologies are most effective for preparing (1S)-1-(4-bromophenyl)ethylamine hydrochloride?

Answer:
The compound is typically synthesized via reductive amination of 4-bromoacetophenone with ethylamine. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent due to its selectivity for imine intermediates . Post-reduction, the free base is treated with hydrochloric acid to form the hydrochloride salt. Reaction optimization includes pH control (~6-7) and anhydrous conditions to minimize side reactions . For chiral purity, asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) or resolution via chiral chromatography is recommended .

Basic: How is the stereochemical integrity (S-configuration) confirmed experimentally?

Answer:
Chiral analytical techniques are critical:

  • Chiral HPLC : Uses columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
  • Optical Rotation : Compare observed [α]D values with literature data (e.g., (R)-enantiomer in has [α]D = +25°).
  • NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals .

Advanced: How can researchers design experiments to evaluate its binding affinity to serotonin receptors (e.g., 5-HT₂A)?

Answer:

  • Radioligand Binding Assays : Use [³H]Ketanserin as a competitive ligand in HEK-293 cells expressing 5-HT₂A receptors. Measure IC₅₀ values and calculate Ki using the Cheng-Prusoff equation .
  • Functional Assays : Monitor intracellular calcium flux (Fluo-4 dye) or β-arrestin recruitment (BRET-based assays) to assess agonism/antagonism .
  • Structural Studies : Co-crystallization with 5-HT₂A or computational docking (AutoDock Vina) to map binding interactions .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardize Purity : Ensure ≥98% purity (HPLC) and confirm enantiomeric excess (≥99% ee via chiral HPLC) to exclude impurities/racemization effects .
  • Orthogonal Assays : Compare results from radioligand binding (equilibrium-based) with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) .
  • Control for Assay Conditions : Adjust buffer pH, ionic strength, and temperature to match literature protocols .

Methodological: What analytical strategies ensure batch-to-batch consistency in academic settings?

Answer:

  • HPLC-UV/ELS : Use C18 columns (e.g., Waters XBridge™) with acetonitrile/water (0.1% TFA) gradients. Monitor at 254 nm .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺ = 236.54 m/z) and rule out byproducts .
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values (C₈H₁₁BrClN: C 40.63%, H 4.69%, N 5.92%) .

Advanced: How does the 4-bromophenyl substituent influence receptor binding compared to halogen analogs (e.g., F, Cl)?

Answer:

  • Electron-Withdrawing Effects : Bromine’s inductive (-I) effect enhances aryl ring electron deficiency, potentially increasing π-π stacking with receptor aromatic residues (e.g., Phe340 in 5-HT₂A) .
  • Steric Considerations : Bromine’s larger van der Waals radius (1.85 Å vs. F: 1.47 Å) may alter binding pocket interactions. Compare with fluorophenyl analogs ( ) via SAR studies .
  • Hydrophobic Interactions : Bromine’s lipophilicity (logP increase ~0.9 vs. H) may enhance membrane permeability, measured via PAMPA assays .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at -20°C in airtight, light-protected vials to prevent hydrolysis/oxidation .
  • Solubility : Lyophilized powder is stable; reconstitute in anhydrous DMSO (10 mM stock) for biological assays .
  • Long-Term Stability : Monitor via periodic HPLC (e.g., every 6 months) for degradation peaks .

Advanced: How can computational modeling predict metabolite formation or toxicity?

Answer:

  • In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate metabolic sites (e.g., CYP450-mediated N-deethylation) .
  • Docking Studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify potential reactive intermediates .
  • Toxicity Prediction : Apply Derek Nexus to flag structural alerts (e.g., genotoxicity from bromine-related radicals) .

Methodological: What strategies optimize reaction yields during scale-up for in vivo studies?

Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for reductive amination steps (residence time ~30 min at 50°C) .
  • Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted ketone; silica gel chromatography purifies the free base .
  • Quality Control : Implement in-line FTIR to monitor imine intermediate conversion in real time .

Advanced: How to investigate off-target effects in complex biological systems?

Answer:

  • Proteome-Wide Screening : Use affinity chromatography with immobilized compound to pull down interacting proteins, identified via LC-MS/MS .
  • Phospholipidosis Assays : Evaluate lysosomal accumulation (e.g., HCS LipidTOX™ staining in HepG2 cells) to predict phospholipidosis risk .
  • Transcriptomics : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., MAPK/ERK) .

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